5-Methyl-1,3-thiazole-2-carbohydrazide
Overview
Description
5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the chemical properties of thiazole derivatives, such as solubility, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3-thiazole-2-carbohydrazide plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from performing its catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through hydrogen bonding, van der Waals forces, and other non-covalent interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes simultaneously, leading to a buildup of toxic metabolites and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with key enzymes and cofactors. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, which can affect its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its activity, as it can interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
5-Methyl-1,3-thiazole-2-carboxylic acid+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-thiazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-1,3-thiazole-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
- 5-Methyl-1,3-thiazole-2-carboxylic acid
- 4-Methyl-1,3-thiazole-2-carbohydrazide
- 2-Methyl-1,3-thiazole-5-carbohydrazide
Comparison: 5-Methyl-1,3-thiazole-2-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWTZUVXTJCFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669373 | |
Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858486-43-8 | |
Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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